
Santene
Overview
Description
Santene (C₉H₁₄; CAS# 529-16-8) is a bicyclic monoterpene with the systematic name 2,3-dimethyl-bicyclo[2.2.1]hept-2-ene. It is characterized by a norbornane backbone with methyl substituents at the 2- and 3-positions. This compound has a molecular weight of 122.21 g/mol and a boiling point of 140–141°C . It is a natural constituent of essential oils in conifers (e.g., Abies alba, Pseudotsuga menziesii) and sandalwood (Santalum album), where it typically occurs at concentrations ranging from 0.1% to 5.45% .
Scientific Research Applications
Chemical Properties of Santene
- Chemical Formula : C₉H₁₄
- Molecular Weight : 138.22 g/mol
- Melting Point : 54°C
- Structure : this compound is characterized by its bicyclic structure, which contributes to its reactivity and functional versatility.
Chemistry
This compound is utilized as a precursor in the synthesis of complex organic compounds. Its structural characteristics allow for various chemical modifications, making it a valuable building block in organic chemistry.
Biology
Recent studies have highlighted this compound's potential biological activities:
- Antimicrobial Properties : this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effective inhibition rates against Bacillus japonicum and Fusarium oxysporum, suggesting its potential as an environmentally friendly biocide .
- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, making it a candidate for further studies in health-related applications.
Medicine
The compound is being investigated for its therapeutic effects, particularly in traditional medicine systems. Its potential applications include:
- Antifungal Treatments : this compound has demonstrated strong antifungal activity against pathogens like Sclerotinia sclerotiorum, with inhibition rates exceeding 80%.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, warranting further investigation into its use in treating inflammatory diseases.
Industry
In the fragrance and flavoring industry, this compound is valued for its aromatic properties. It is used in the formulation of perfumes and flavoring agents due to its pleasant scent profile.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated that it could inhibit the growth of Bacillus japonicum at concentrations as low as 64 μg/mL. This finding supports its potential use as a natural preservative in food products or as a biocontrol agent in agriculture.
Case Study 2: Antifungal Applications
In another research effort, this compound was tested against Fusarium oxysporum and exhibited antifungal activity with inhibition rates surpassing 80%. This positions this compound as a promising candidate for developing eco-friendly fungicides.
Mechanism of Action
The mechanism of action of santene involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The specific molecular targets and pathways involved in this compound’s effects are still under investigation and may vary depending on the context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues
Santene belongs to the bicyclic monoterpene class. Key structural analogues include:
Key Observations :
- This compound’s bicyclo[2.2.1] framework distinguishes it from α-pinene (bicyclo[3.1.1]) and limonene (monocyclic). This structural difference impacts volatility, with this compound having a lower boiling point than camphene or α-pinene.
Occurrence in Essential Oils
This compound is a minor constituent compared to dominant monoterpenes:
Functional Implications :
- While this compound contributes to the overall aroma profile of essential oils, its low abundance suggests a secondary role compared to major constituents like bornyl acetate (antifungal) or α-santalol (aromatherapeutic) .
- In Abies fargesii needles, this compound (3.52%) is outranked by α-pinene (13.25%) and limonene (10.82%), highlighting its niche presence .
Pharmacological and Industrial Relevance
- This compound: Limited direct pharmacological data exist, though it is implicated in sandalwood oil’s synergy with santalols for antimicrobial activity .
- Camphene : Widely used in fragrances and as a precursor for synthetic camphor .
- α-Pinene : Exhibits anti-inflammatory and bronchodilatory effects .
- Limonene : Utilized in food flavoring and as a solvent in industrial applications .
Comparative Bioactivity :
- This compound’s bioactivity remains understudied compared to α-pinene (anti-inflammatory) or limonene (anticancer). Its structural rigidity may limit interaction with biological targets .
Biological Activity
Santene, a compound derived from the root-bark of the pomegranate tree (Punica granatum), is known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential therapeutic effects, supported by recent research findings and case studies.
This compound (C₉H₁₄) is classified as an alkaloid, with a molecular weight of 138.22 g/mol. It is recognized for its colorless crystals and a melting point of 54°C. This compound has several synonyms, including pseudopunicine and granatonine, indicating its varied applications in pharmacology and natural product chemistry .
Antimicrobial Activity
Recent studies have highlighted this compound's antimicrobial properties. It has shown significant activity against various pathogens:
- Antifungal Activity : this compound exhibits strong antifungal effects against Fusarium oxysporum and Sclerotinia sclerotiorum, with inhibition rates exceeding 80% in some cases. This suggests its potential as an environmentally friendly fungicide .
- Antibacterial Activity : The compound also demonstrates inhibitory effects on bacteria such as Bacillus japonicum, with effective concentrations reported at 64 μg/mL .
Table 1: Summary of Biological Activities of this compound
The mechanisms underlying this compound's biological activities involve its interaction with microbial cell structures and metabolic pathways. Molecular docking studies indicate that this compound binds effectively to key enzymes in fungal pathogens, disrupting their growth processes .
Safety and Toxicity
Research indicates that this compound has low toxicity for non-target organisms, including beneficial bacteria and nematodes. It is considered non-mutagenic and presents minimal risk for bioaccumulation in aquatic environments .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Santene relevant to atmospheric chemistry studies?
this compound (C₉H₁₄), a bicyclic monoterpene, is notable for its atmospheric reactivity. Critical properties include its vapor pressure (influencing volatility), OH radical reaction rate constant (1.10 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), and O₃ reaction rate constant (1.10 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) under standard conditions . Researchers should prioritize gas chromatography-mass spectrometry (GC-MS) for identification and proton-transfer-reaction mass spectrometry (PTR-MS) for real-time atmospheric monitoring.
Q. How can researchers design experiments to quantify this compound emissions from coniferous plants?
Use dynamic branch enclosure systems coupled with adsorbent tubes (e.g., Tenax TA) for controlled sampling. Calibrate instruments using reference standards and validate with blank samples to avoid contamination. For statistical robustness, collect triplicate samples across diurnal cycles and multiple seasons to account for emission variability .
Q. What analytical methods are recommended for distinguishing this compound from structurally similar terpenes like α-thujene?
Combine high-resolution mass spectrometry (HRMS) with retention index matching on polar (e.g., DB-WAX) and nonpolar (e.g., DB-5) GC columns. For ambiguous cases, employ nuclear magnetic resonance (NMR) spectroscopy to resolve structural isomers. Cross-validate results with published spectral libraries .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported OH reaction rates for this compound across studies?
Discrepancies may arise from differences in experimental conditions (e.g., temperature, pressure) or calibration methods. Conduct interlaboratory comparisons using standardized protocols (e.g., EUROCHAMP recommendations). Perform sensitivity analyses to quantify the impact of parameter variations (e.g., ±5% humidity) on rate constants .
Q. What methodologies optimize the detection of this compound-derived secondary organic aerosols (SOA) in chamber studies?
Use oxidation flow reactors (OFRs) with controlled OH exposure (e.g., 1–10 equivalent days). Monitor SOA formation via aerosol mass spectrometry (AMS) and filter sampling followed by thermal desorption–GC-MS. Normalize yields to CO or CO₂ as internal tracers to correct for wall losses .
Q. How should researchers design multi-proxy studies to evaluate this compound’s ecological role in plant-insect interactions?
Combine volatile organic compound (VOC) emission profiling with insect behavioral assays (e.g., Y-tube olfactometers). Use isotope labeling (¹³C-Santene) to trace uptake and metabolism in herbivores. Apply generalized linear mixed models (GLMMs) to account for spatial and temporal clustering in field data .
Q. What statistical approaches are suitable for analyzing contradictory datasets on this compound’s temperature-dependent emission rates?
Apply Bayesian hierarchical modeling to integrate data from divergent studies while accounting for measurement uncertainty. Use principal component analysis (PCA) to identify latent variables (e.g., light intensity, plant age) driving discrepancies. Report 95% confidence intervals for emission rate predictions .
Q. Methodological Challenges
Q. How can researchers mitigate matrix interference when quantifying this compound in complex environmental samples?
Implement solid-phase microextraction (SPME) with selective fibers (e.g., polydimethylsiloxane/divinylbenzene). Validate recovery rates via spike-and-recovery experiments. For mass spectrometry, use selective ion monitoring (SIM) or tandem MS (MS/MS) to enhance specificity .
Q. What experimental controls are critical for chamber-based studies of this compound oxidation kinetics?
Include:
- Blank chambers : To assess background contamination.
- Reference compounds : Use α-pinene as a positive control for OH reactivity.
- Zero-air tests : To verify oxidant sources (e.g., H₂O photolysis for OH generation). Document wall loss rates using inert tracers (e.g., SF₆) .
Q. How should researchers address sampling biases in field studies of this compound emissions?
Stratify sampling across microenvironments (e.g., canopy height, sun vs. shade leaves). Use bootstrapping to evaluate the representativeness of small sample sizes (n < 100). Apply inverse distance weighting (IDW) for spatial interpolation in heterogeneous ecosystems .
Properties
IUPAC Name |
2,3-dimethylbicyclo[2.2.1]hept-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-7(2)9-4-3-8(6)5-9/h8-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIXBBPOJBJQHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2CCC1C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870585 | |
Record name | 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
140.00 to 141.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Santene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-16-8 | |
Record name | Santene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)hept-2-ene, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Santene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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